molecular formula C16H14ClNO3 B186878 Ethyl 4-[(4-chlorobenzoyl)amino]benzoate CAS No. 100278-50-0

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No. B186878
M. Wt: 303.74 g/mol
InChI Key: QVBAJPAHHIYXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate, also known as ethyl 4-(4-chlorobenzamido)benzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

The mechanism of action of Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have excellent thermal stability and has been used as a building block for the synthesis of various polymers.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This compound has also been shown to have excellent thermal stability, making it a useful building block for the synthesis of polymers.
One of the limitations of using Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate in lab experiments is its potential toxicity. This compound has been shown to be toxic in high doses and may cause adverse effects in some individuals.

Future Directions

There are several potential future directions for research on Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate. One area of research could focus on the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research could focus on the synthesis of new polymers using this compound as a building block. Finally, research could also focus on the potential use of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate involves a series of chemical reactions. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride. The resulting product is then reacted with 4-aminobenzoic acid in the presence of a base to form Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-(4-chlorobenzamido)benzoate. The final step involves the esterification of the amide using ethanol and a catalyst.

Scientific Research Applications

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a cancer treatment due to its ability to inhibit the growth of cancer cells.
In addition to its medical applications, Ethyl 4-[(4-chlorobenzoyl)amino]benzoate 4-[(4-chlorobenzoyl)amino]benzoate has also been studied for its potential use in the field of materials science. This compound has been shown to have excellent thermal stability and has been used as a building block for the synthesis of various polymers.

properties

IUPAC Name

ethyl 4-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBAJPAHHIYXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143080
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-chlorobenzoyl)amino]benzoate

CAS RN

100278-50-0
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-((4-chlorobenzoyl)amino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.